Pirenocina A

Descripción general

Descripción

La Pirenocina A es un metabolito fúngico que se ha encontrado en el hongo Pyrenochaeta terrestris. Es conocida por sus diversas actividades biológicas, incluido su papel como fitotoxina y sus propiedades antibióticas

Aplicaciones Científicas De Investigación

La Pirenocina A tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar la síntesis y reactividad de los derivados de la pirona.

Biología: La this compound se estudia por sus efectos sobre los hongos patógenos de las plantas y su potencial como agente de biocontrol.

Mecanismo De Acción

La Pirenocina A ejerce sus efectos a través de varios mecanismos:

Citotoxicidad: Induce la formación de husos monopolares en las células cancerosas, lo que lleva al arresto del ciclo celular y a la apoptosis.

Actividad Antibiótica: La this compound inhibe el crecimiento de diversas bacterias y hongos al interferir con sus procesos celulares.

Compuestos Similares:

Pirenocina B: Otro metabolito de con actividades biológicas similares.

Pirenocina I: Un nuevo análogo de pirenocina con actividad antitripanosomal.

Citreoviridina: Un compuesto con características estructurales y actividades biológicas similares.

Singularidad: La this compound es única debido a su mecanismo específico de inducción de la formación de husos monopolares en las células cancerosas, que no se observa en otros compuestos similares.

Análisis Bioquímico

Biochemical Properties

Pyrenocine A plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it inhibits the asexual spore germination of plant pathogenic fungi such as Fusarium oxysporum, Fusarium solani, Mucor hiemalis, and Rhizopus stolonifer . Additionally, Pyrenocine A exhibits antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli . The nature of these interactions involves the inhibition of key enzymes and disruption of cellular processes essential for the growth and survival of these microorganisms.

Cellular Effects

Pyrenocine A has notable effects on various cell types and cellular processes. It has been shown to suppress the activation of macrophages by inhibiting nitrite production and the synthesis of inflammatory cytokines and prostaglandin E2 (PGE2) . This compound also affects the expression of receptors related to cell migration and costimulatory molecules involved in lymphocyte activation . In plant cells, Pyrenocine A influences lipid metabolism, particularly in onion roots and spinach chloroplasts, by modulating lipid synthesis .

Molecular Mechanism

The molecular mechanism of Pyrenocine A involves several pathways. It induces monopolar spindle formation and arrests cancer cells at the M phase, leading to the suppression of cell proliferation . This effect is achieved through a novel mechanism that does not directly inhibit the ATPase activity of the kinesin motor protein Eg5 . Additionally, Pyrenocine A inhibits the MyD88-dependent intracellular signaling pathway in macrophages, affecting the NF-κB-mediated signal transduction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pyrenocine A change over time. It has been observed that Pyrenocine A can degrade and lose its activity under certain conditions . It remains stable for extended periods when stored appropriately . Long-term exposure to Pyrenocine A can lead to persistent changes in cellular function, such as sustained inhibition of lipid synthesis in plant cells .

Dosage Effects in Animal Models

The effects of Pyrenocine A vary with different dosages in animal models. At lower doses, it exhibits beneficial anti-inflammatory and antibacterial properties . At higher doses, Pyrenocine A can be toxic and cause adverse effects . The threshold for these effects depends on the specific animal model and the duration of exposure.

Metabolic Pathways

Pyrenocine A is involved in several metabolic pathways. It is a methyl-substituted polyketide that arises from acetate via uncharacterized intermediates . Pyrenocine A is subsequently converted to other metabolites, such as Pyrenocine B . This compound also affects metabolic flux and metabolite levels in the cells it interacts with .

Transport and Distribution

Within cells and tissues, Pyrenocine A is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement and localization . The distribution of Pyrenocine A can influence its accumulation in certain cellular compartments, affecting its overall activity and function .

Subcellular Localization

Pyrenocine A exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its activity, as it allows Pyrenocine A to interact with its target biomolecules effectively .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de Pirenocina A implica varios pasos, comenzando con compuestos orgánicos básicos. La ruta sintética generalmente incluye la formación del anillo pirona, que es un componente estructural clave de la this compound. Las condiciones de reacción a menudo implican el uso de disolventes orgánicos como metanol, diclorometano y etanol .

Métodos de Producción Industrial: La producción industrial de this compound generalmente se logra mediante la fermentación del hongo Pyrenochaeta terrestris. El hongo se cultiva en un medio adecuado, como agar de dextrosa de papa, y el metabolito se extrae utilizando disolventes orgánicos como el acetato de etilo. El extracto crudo se purifica luego utilizando técnicas como la cromatografía en columna de gel de sílice .

Análisis De Reacciones Químicas

Tipos de Reacciones: La Pirenocina A se somete a diversas reacciones químicas, que incluyen:

Oxidación: La this compound se puede oxidar para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en la this compound.

Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos metoxi y metilo del anillo pirona

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución a menudo implican reactivos como halógenos y nucleófilos en condiciones ácidas o básicas

Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de la this compound, que pueden tener diferentes actividades biológicas y propiedades .

Comparación Con Compuestos Similares

Pyrenocine B: Another metabolite from with similar biological activities.

Pyrenocine I: A novel pyrenocine analog with antitrypanosomal activity.

Citreoviridin: A compound with similar structural features and biological activities.

Uniqueness: Pyrenocine A is unique due to its specific mechanism of inducing monopolar spindle formation in cancer cells, which is not observed in other similar compounds.

Propiedades

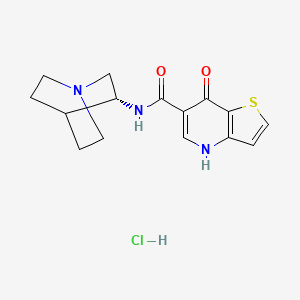

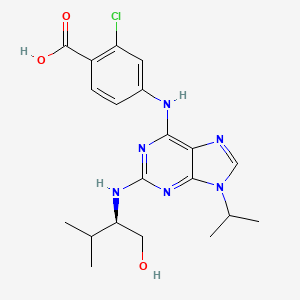

IUPAC Name |

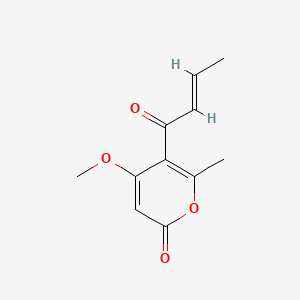

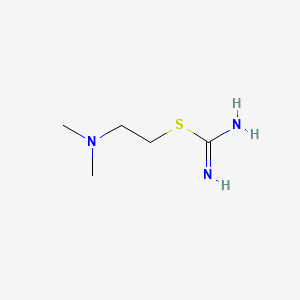

5-[(E)-but-2-enoyl]-4-methoxy-6-methylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-4-5-8(12)11-7(2)15-10(13)6-9(11)14-3/h4-6H,1-3H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVYCRPVWBIEKIW-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)C1=C(OC(=O)C=C1OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)C1=C(OC(=O)C=C1OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017472 | |

| Record name | Pyrenocine A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76868-97-8 | |

| Record name | Pyrenocine A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076868978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrenocine A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrenocine A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M9PWU4VLX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Pyrenocine A and where is it found?

A1: Pyrenocine A is a secondary metabolite primarily produced by the fungus Pyrenochaeta terrestris, the causative agent of pink root disease in onions. [, ] It has also been isolated from various other fungal species, including marine-derived and endophytic fungi. [, , , , , , , , ]

Q2: What is the molecular formula and weight of Pyrenocine A?

A2: The molecular formula of Pyrenocine A is C12H14O5, and its molecular weight is 238.24 g/mol. [, ]

Q3: What is the structure of Pyrenocine A?

A3: Pyrenocine A possesses a γ-pyrone ring structure with two side chains. The structure has been confirmed through spectroscopic analysis, including NMR and mass spectrometry, and further validated by X-ray crystallography. [, ]

Q4: What are the known biological activities of Pyrenocine A?

A4: Pyrenocine A exhibits a range of biological activities, including:

- Phytotoxic activity: Inhibits plant growth and causes necrosis in various plant species. [, , , , ]

- Antibiotic activity: Demonstrates broad-spectrum antibiotic activity against fungi and bacteria. [, ]

- Anti-inflammatory activity: Suppresses the production of inflammatory mediators in macrophages, potentially through the MyD88-dependent pathway. [, ]

- Antiplasmodial activity: Exhibits activity against the malaria parasite Plasmodium falciparum in vitro. [, ]

- Cytotoxicity: Shows cytotoxic effects against various cancer cell lines. [, , , , ]

- Inhibition of antigen presentation: Suppresses the presentation of endogenous MHC class II-restricted antigens, potentially through interaction with EpsinR. []

Q5: How does Pyrenocine A exert its anti-inflammatory effects?

A5: Pyrenocine A has been shown to suppress the activation of macrophages stimulated with lipopolysaccharide (LPS). [, ] This effect is mediated by the inhibition of:

Q6: How does Pyrenocine A affect antigen presentation?

A6: Research suggests that Pyrenocine B, a closely related compound, targets EpsinR, a protein involved in endosomal trafficking. [] This interaction disrupts the presentation of endogenous MHC class II-restricted antigens, such as IL-4 inducible gene 1 (IL4I1). [] It is plausible that Pyrenocine A shares a similar mechanism, but further research is needed to confirm this.

Q7: What is known about the biosynthesis of Pyrenocine A?

A7: Studies using radiolabeled precursors have demonstrated that Pyrenocine A is biosynthesized from acetate units via a polyketide pathway. [] The pathway involves the incorporation of methyl groups from methyl[(14)C]methionine. [] Pyrenocine A can be further converted to Pyrenocine B in the fungal cells. []

Q8: Have any synthetic routes been developed for Pyrenocine A?

A8: Yes, several total syntheses of Pyrenocine A and its analogues have been reported in the literature. [, , ] These synthetic approaches provide access to Pyrenocine A and its derivatives for further biological evaluation.

Q9: What are the potential applications of Pyrenocine A?

A9: The diverse biological activities of Pyrenocine A make it a promising candidate for various applications:

- Agriculture: Its phytotoxic and antifungal properties could be exploited for developing bio-herbicides or bio-fungicides. [, ]

- Medicine: Its anti-inflammatory, antiplasmodial, and cytotoxic activities warrant further investigation for potential applications in treating inflammatory diseases, malaria, and cancer. [, , , ]

- Immunology: Its ability to modulate antigen presentation suggests potential applications in developing immunomodulatory drugs. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-Hydroxy-4,4,6a,12b-tetramethyl-1,2,3,4,4a,5,6,6a,12a,12b-decahydro-9h-benzo[a]xanthen-9-one](/img/structure/B1679877.png)